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Compound of Interest

Compound Name: MCI-225 (dehydratase)

Cat. No.: B12362699

Abstract

This document provides a detailed protocol for the synthesis of MCI-225, a potent 5-HT3
receptor antagonist and selective noradrenaline (NA) reuptake inhibitor. MCI-225, with the
chemical name 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine and CAS
number 135991-48-9, is a valuable tool for research in neuroscience and pharmacology. This
protocol is intended for researchers, scientists, and drug development professionals.

Introduction

MCI-225 is a thieno[2,3-d]pyrimidine derivative that has demonstrated potential antidepressant
and anxiolytic-like effects in preclinical studies. Its dual mechanism of action, targeting both the
serotonin and noradrenaline systems, makes it a compound of interest for investigating novel
treatments for mood and anxiety disorders. This protocol outlines the chemical synthesis of
MCI-225, based on established methods, to facilitate its availability for research purposes.

Chemical Information
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Property Value

Compound Name MCI-225
4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-

UPAC Name yl)(thieno[2,pC%-d];ly)rimidiney e

CAS Number 135991-48-9

Molecular Formula C17H17FN4S

Molecular Weight 328.4 g/mol

Appearance Crystalline solid

Solubility Soluble in organic solvents such as ethanol and

chloroform

Experimental Protocol: Synthesis of MCI-225

The synthesis of MCI-225 can be achieved through a multi-step process. The following protocol
is adapted from the synthetic route described in U.S. Patent 4,695,568.[1][2][3]

Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile

This step involves the Gewald reaction, a classical method for the synthesis of 2-
aminothiophenes.

o Materials:
o Propionaldehyde

Malononitrile

o

Elemental sulfur

o

[¢]

Triethylamine

Ethanol

[¢]

e Procedure:
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o To a solution of propionaldehyde and malononitrile in ethanol, add triethylamine as a
catalyst.

o Add elemental sulfur to the reaction mixture.
o Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
o The product, 2-amino-5-methylthiophene-3-carbonitrile, will precipitate out of the solution.
o Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 2-amino-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-3-carbonitrile
e Materials:
o 2-amino-5-methylthiophene-3-carbonitrile
o 2-Fluorobenzonitrile
o Sodium methoxide
o Methanol
e Procedure:
o Dissolve 2-amino-5-methylthiophene-3-carbonitrile in methanol.
o Add a solution of sodium methoxide in methanol to the mixture.
o Add 2-fluorobenzonitrile to the reaction mixture.
o Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
o Cool the reaction mixture and pour it into ice-water.

o The resulting precipitate is filtered, washed with water, and dried to yield the intermediate
product.

Step 3: Synthesis of 4-chloro-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
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o Materials:

o The product from Step 2

[¢]

Phosphorus oxychloride (POCIs)

[¢]

Piperazine

[e]

Triethylamine

Dichloromethane

o

e Procedure:

o Treat the intermediate from Step 2 with phosphorus oxychloride to convert the amino
group to a chloro group.

o After removing the excess POCIs, dissolve the resulting chloro-derivative in
dichloromethane.

o Add a solution of piperazine and triethylamine in dichloromethane to the reaction mixture.

o Stir the reaction at room temperature until completion (monitored by TLC).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography.

Step 4: Synthesis of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine (MCI-
225)

e Materials:
o The product from Step 3
o 2-Fluorophenylboronic acid

o Palladium catalyst (e.g., Pd(PPhs)a)
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o Sodium carbonate

o Toluene/Ethanol/Water solvent mixture

e Procedure:

o To a solution of the product from Step 3 in a mixture of toluene, ethanol, and water, add 2-
fluorophenylboronic acid and sodium carbonate.

o Degas the mixture with an inert gas (e.g., argon).
o Add the palladium catalyst to the reaction mixture.
o Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

o Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl
acetate).

o Wash the combined organic layers with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography to obtain MCI-225. The final product
can be recrystallized to obtain a crystalline solid with a melting point of 180°-181.5° C.[1]

Mechanism of Action & Signaling Pathways

MCI-225 exerts its pharmacological effects through two primary mechanisms: noradrenaline
reuptake inhibition and 5-HT3 receptor antagonism.

1. Noradrenaline Reuptake Inhibition

As a noradrenaline reuptake inhibitor (NRI), MCI-225 blocks the norepinephrine transporter
(NET).[4][5] This transporter is responsible for the reuptake of norepinephrine from the synaptic
cleft back into the presynaptic neuron. By inhibiting NET, MCI-225 increases the concentration
and duration of norepinephrine in the synapse, thereby enhancing noradrenergic
neurotransmission. This mechanism is believed to contribute to its antidepressant effects.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://patents.google.com/patent/US4695568A/en
https://en.wikipedia.org/wiki/Serotonin%E2%80%93norepinephrine_reuptake_inhibitor
https://en.wikipedia.org/wiki/Norepinephrine_reuptake_inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Presynaptic Neuron

Inhibition Noradrenaline

Transporter (NET)

MCI-225

Postsynaptic Neuron

Activation

Noradrenaline (NE) Al Signal Transduction
Receptor

. . _R.elm NE
Synaptic Vesicle

Click to download full resolution via product page
Caption: Mechanism of Noradrenaline Reuptake Inhibition by MCI-225.
2. 5-HT3 Receptor Antagonism

MCI-225 also acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel.
[6][7][8] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a channel that allows for
the influx of cations (primarily Na* and Caz2*), leading to neuronal depolarization. By blocking
this receptor, MCI-225 prevents serotonin-induced depolarization. This action is thought to
contribute to its anxiolytic and antiemetic properties, and may also play a role in its
antidepressant effects by modulating downstream neurotransmitter release.

Caption: Mechanism of 5-HT3 Receptor Antagonism by MCI-225.

Conclusion

This protocol provides a comprehensive guide for the synthesis of MCI-225 for research
purposes. The detailed steps and understanding of its dual mechanism of action will be
valuable for researchers investigating novel therapeutic agents for psychiatric disorders.
Adherence to standard laboratory safety procedures is essential when performing these
chemical syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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